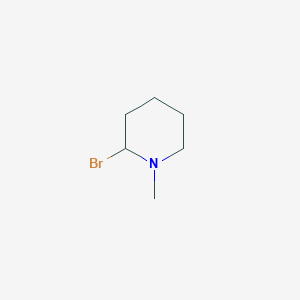

2-bromo-1-methylPiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

2-bromo-1-methylpiperidine |

InChI |

InChI=1S/C6H12BrN/c1-8-5-3-2-4-6(8)7/h6H,2-5H2,1H3 |

InChI Key |

ZPWRNWQDODEQLP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Methylpiperidine and Its Precursors

Direct Halogenation Methods for 2-bromo-1-methylPiperidine

Direct bromination of N-methylpiperidine can be challenging due to the potential for multiple halogenations and reactions at other positions. However, under controlled conditions, direct bromination can be achieved. For instance, the bromination of piperidine (B6355638) derivatives can be influenced by the solvent and the presence of a base.

While direct bromination of piperidine itself with bromine on the dry hydrochloride salt has been reported to yield dibromopyridine at elevated temperatures, milder and more selective methods are generally preferred for producing monobrominated products. illinois.edu The direct bromination of electron-rich aromatic compounds often leads to polybromination, highlighting the need for controlled reaction conditions. researchgate.net

Radical-Mediated Bromination Approaches

Radical-mediated bromination offers a more controlled approach to the synthesis of brominated piperidines. These reactions often employ radical initiators and specific brominating agents to achieve regioselectivity.

A common method for introducing a bromine atom involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This approach is often used for the bromination of allylic or benzylic positions but can be adapted for heterocyclic systems. For example, the radical bromination of 1-methylpiperidine (B42303) with NBS can be used to synthesize brominated derivatives.

Another strategy involves the photoexcitation of NBS under blue LED irradiation to generate bromine radicals, which can then add to a double bond in a precursor molecule, followed by cyclization to form the brominated piperidine ring. beilstein-journals.orgbeilstein-journals.org This method has been demonstrated in the synthesis of 3,3-disubstituted oxindoles and highlights the potential for radical-mediated cyclization and bromination. beilstein-journals.orgbeilstein-journals.org

Electrophilic Bromination Considerations for Piperidine Derivatives

Direct electrophilic C-H bromination of the piperidine core, specifically at the C2 position adjacent to the nitrogen, presents significant synthetic challenges. The tertiary amine in N-methylpiperidine is a strong Lewis base and nucleophile, making it the most reactive site in the molecule.

When subjected to common electrophilic brominating agents such as molecular bromine (Br₂), the reaction predominantly occurs at the nitrogen atom, leading to the formation of a bromammonium salt. This can be followed by N-demethylation or complex decomposition pathways rather than the desired C-H functionalization.

To circumvent this, radical bromination conditions are often considered. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions can, in principle, facilitate hydrogen abstraction from the C2 position. The α-amino C-H bonds are weakened due to stabilization of the resulting α-amino radical by the adjacent nitrogen atom. However, this approach suffers from poor selectivity, with potential for bromination at other positions (C3, C4) and the N-methyl group. Furthermore, over-bromination and ring-opening reactions are common side reactions, diminishing the yield of this compound. The inherent instability of the α-bromoamine product under these conditions further complicates its isolation.

Palladium-Catalyzed Bromination Techniques

Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the selective functionalization of saturated heterocycles. These methods offer a potential pathway to this compound by directly targeting the C2-H bond of the N-methylpiperidine scaffold.

The general mechanism involves the coordination of a palladium catalyst to the substrate, followed by a C-H activation step to form a palladacycle intermediate. This step is often the most challenging and rate-determining, typically requiring high temperatures and a directing group to achieve regioselectivity. While the N-methyl group itself is not a strong directing group, certain ligand systems can promote C2-metallation. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂), leads to the formation of the C-Br bond via oxidative addition or related pathways, followed by reductive elimination to regenerate the active palladium catalyst.

Research in this area has demonstrated the feasibility of this approach for related systems. For instance, studies on the C-H functionalization of N-aryl piperidines have shown success, where the aryl group acts as the directing element. Applying this to N-alkyl systems like N-methylpiperidine remains a significant challenge due to the lack of a robust, removable directing group that favors C2 activation.

Below is a table summarizing representative conditions for the Pd-catalyzed C-H halogenation of saturated amines, illustrating the types of components typically required for such a transformation.

| Catalyst Precursor | Ligand | Bromine Source | Solvent | Typical Substrate | Reference Concept |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 3-Nitropyridine | NBS | AcOH | N-Aryl Piperidine | Directing-group assisted C2 arylation/halogenation |

| PdCl₂(CH₃CN)₂ | None (ligandless) | CuBr₂ | TFA | N-Boc Piperidine | Acid-promoted C-H activation |

| Pd(TFA)₂ | Mono-N-protected amino acids (MPAA) | DBDMH | DCE | Aliphatic amines | Ligand-accelerated, non-directed C-H functionalization |

Note: DBDMH is 1,3-dibromo-5,5-dimethylhydantoin. TFA is trifluoroacetic acid. DCE is 1,2-dichloroethane.

Adapting these systems for the efficient and selective synthesis of this compound would require significant optimization to overcome the low reactivity of the non-directed C-H bonds and the inherent instability of the product.

Synthetic Routes to this compound via Precursor Functionalization

Given the challenges of direct C-H bromination, strategies involving the functionalization of pre-existing groups at the C2 position are more common and reliable.

The most established route to this compound proceeds from the readily available lactam, 1-methyl-2-piperidone. This approach leverages the carbonyl group as a synthetic handle.

A primary method involves the direct reaction of 1-methyl-2-piperidone with a phosphorus halide reagent, such as phosphorus pentabromide (PBr₅) or a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂). The reaction proceeds through the formation of an intermediate O-phosphorylated species or a Vilsmeier-type reagent, which is then attacked by a bromide ion. This generates a bromo-iminium salt intermediate, which is in equilibrium with the covalent this compound. This method is effective for generating the reactive species in situ for subsequent reactions, such as additions of nucleophiles or eliminations.

An alternative two-step sequence involves the partial reduction of the lactam. Using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) under carefully controlled conditions converts 1-methyl-2-piperidone into the corresponding cyclic hemiaminal (or carbinolamine), 1-methylpiperidin-2-ol. This hydroxyl group can then be substituted with bromine, as detailed in the following section.

This section focuses on the conversion of 1-methylpiperidin-2-ol, the reduced form of the piperidinone, into the target α-bromoamine. This transformation is an analogue of a standard alcohol-to-alkyl halide substitution, but it is complicated by the presence of the adjacent nitrogen atom.

The hydroxyl group of 1-methylpiperidin-2-ol can be replaced by bromine using a variety of standard reagents. The choice of reagent can influence the reaction conditions and the ultimate stability of the product.

Hydrogen Bromide (HBr): Treatment with concentrated aqueous or gaseous HBr protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent Sₙ1-type displacement by bromide ion proceeds via the N-methyl-Δ¹-piperidinium cation, which is then trapped by bromide.

Phosphorus Tribromide (PBr₃): This reagent converts the alcohol into a bromophosphite ester, an excellent leaving group, which is readily displaced by bromide. This reaction is often performed at low temperatures to control reactivity.

Appel Reaction: The use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) provides a mild method for this conversion. The reaction generates an oxyphosphonium salt intermediate, which undergoes nucleophilic attack by bromide.

The table below compares these common methods for the conversion of 1-methylpiperidin-2-ol.

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HBr (conc. aq.) | 0 °C to RT | Inexpensive, simple procedure | Strongly acidic, may promote side reactions (e.g., elimination) |

| PBr₃ | 0 °C, in aprotic solvent (e.g., CH₂Cl₂) | High reactivity, effective conversion | Reagent is corrosive and moisture-sensitive; requires stoichiometric use |

| PPh₃ / CBr₄ | 0 °C to RT, in aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, good for sensitive substrates | Generates stoichiometric triphenylphosphine oxide byproduct, which can complicate purification |

In all cases, the product, this compound, is highly reactive and prone to elimination to form 1-methyl-1,2,3,4-tetrahydropyridine (B14617747) or exist as the N-methyl-Δ¹-piperidinium bromide salt.

Ring-forming reactions provide an alternative strategy for constructing the this compound skeleton. The most relevant method in this class is the intramolecular bromoaminocyclization of an acyclic aminoalkene.

The required precursor for this synthesis is N-methyl-5-hexen-1-amine. When this substrate is treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), the reaction is initiated by the attack of the alkene's π-bond on the bromine, forming a cyclic bromonium ion intermediate. The pendant N-methylamino group then acts as an intramolecular nucleophile, attacking the bromonium ion to close the ring.

According to Baldwin's rules, this cyclization can proceed via two pathways:

6-endo-tet cyclization: Attack at the internal carbon of the bromonium ion to form a 6-membered ring.

5-exo-tet cyclization: Attack at the terminal carbon to form a 5-membered ring (2-(bromomethyl)-1-methylpyrrolidine).

For the formation of the piperidine ring, the 6-endo pathway is required. The regioselectivity of this cyclization is highly dependent on reaction conditions, including solvent, temperature, and the nature of the bromine source. While the 5-exo pathway is often kinetically favored, careful optimization can promote the desired 6-endo cyclization to yield this compound. This method is powerful for establishing the core structure and the C-Br bond in a single, stereocontrolled step if a chiral substrate is used.

Advanced Synthetic Approaches and Process Optimization for this compound

Optimizing the synthesis of this compound requires careful consideration of the inherent instability of the α-bromoamine moiety. The most practical and scalable approaches are those originating from 1-methyl-2-piperidone, as the starting material is commercially available and inexpensive.

Process Optimization: A comparative analysis of the primary routes reveals that the two-step sequence involving reduction of 1-methyl-2-piperidone to 1-methylpiperidin-2-ol, followed by bromination (e.g., with PBr₃ or HBr), offers greater control than direct conversion with PBr₅. The intermediate alcohol can be purified before the final, sensitive bromination step. Key optimization parameters for the bromination of 1-methylpiperidin-2-ol include:

Temperature: Low temperatures (e.g., -20 °C to 0 °C) are crucial to suppress the rate of decomposition and elimination side reactions.

Solvent: Aprotic, non-polar solvents like dichloromethane (B109758) or diethyl ether are preferred to minimize the solvation of the iminium ion, which can favor the covalent bromo-species.

Stoichiometry: Precise control over the amount of brominating agent is needed to prevent over-reaction or the presence of unreacted acid/reagent that could catalyze decomposition.

Advanced Approaches: The challenges associated with the stability of this compound make it an ideal candidate for flow chemistry . In a continuous-flow reactor, a solution of the precursor (e.g., 1-methylpiperidin-2-ol) can be mixed with the brominating agent in a temperature-controlled reaction coil. The residence time can be precisely tuned to be long enough for complete conversion but short enough to minimize degradation. The resulting stream containing the unstable α-bromoamine can be immediately directed into a subsequent reactor to be quenched or reacted with a nucleophile, thereby avoiding isolation altogether. This "generation and in situ consumption" strategy maximizes the utility of the reactive intermediate while enhancing safety and process control.

Ultimately, the choice of synthetic route depends on the desired scale and subsequent application. For laboratory-scale use where the compound is generated in situ as a reactive intermediate, the conversion of 1-methyl-2-piperidone or 1-methylpiperidin-2-ol remains the most pragmatic approach. For larger-scale applications, developing a robust flow-based process would be the most advanced and efficient strategy.

Stereoselective Synthesis Strategies for this compound

The synthesis of a specific stereoisomer of this compound is a key consideration, as the bromine atom at the C2 position creates a chiral center. Controlling the three-dimensional arrangement (stereochemistry) of this center is often crucial for its intended application.

One established method to achieve stereoselectivity is through the diastereoselective functionalization of a chiral piperidine derivative. For instance, a reaction sequence can begin with a chiral N-acylpiperidine, which is then brominated. The existing chirality in the molecule directs the incoming bromine atom to a specific face, leading to a preferred diastereomer. Subsequent N-methylation would then yield an enantiomerically enriched this compound.

Another viable strategy is the resolution of a racemic mixture, which contains equal amounts of both enantiomers. This can be accomplished using classical resolution, where a chiral acid is used to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Following separation, the individual enantiomers of this compound can be recovered. Alternatively, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, offers a powerful method for separating the enantiomers.

The selection of the brominating agent also plays a role in the stereochemical outcome. N-Bromosuccinimide (NBS) is a frequently used reagent for the α-bromination of tertiary amines like N-methylpiperidine. The reaction proceeds via a radical mechanism or through an intermediate iminium ion. The stereoselectivity of such reactions can sometimes be influenced by the solvent and temperature, although achieving high levels of stereocontrol without a directing group remains a synthetic challenge.

Continuous Flow Synthesis Adaptations for Brominated Piperidines

Continuous flow chemistry presents a modern and advantageous alternative to traditional batch synthesis for preparing brominated piperidines. This technology offers enhanced safety, superior reaction control, and more straightforward scalability. The α-bromination of N-alkylpiperidines can be a highly exothermic reaction, and flow reactors' high surface-area-to-volume ratio allows for efficient heat management, significantly reducing the risk of uncontrolled reactions.

In a typical flow process, separate streams of the N-methylpiperidine precursor and a brominating agent are introduced into a micromixer, ensuring rapid and efficient mixing. The combined stream then travels through a temperature-controlled reactor coil for a defined residence time, allowing the reaction to reach completion. The product stream can be directly channeled through an online purification system, such as a column containing a scavenger resin, to remove any unreacted reagents or byproducts.

The precise control over parameters like temperature, pressure, residence time, and stoichiometry in a flow system enables fine-tuning of the reaction to maximize the yield of the desired product while minimizing the formation of impurities, such as di-brominated species. This level of precision is often unattainable in conventional batch reactors. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring and control of the reaction.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Bromination

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety Profile | Higher potential for thermal runaway due to poor heat transfer in large volumes. | Superior heat dissipation minimizes risks, smaller reaction volumes enhance safety. |

| Reaction Control | Less precise control over mixing and temperature gradients. | Precise, independent control over reaction parameters leading to better reproducibility. |

| Scalability | Scaling up often requires significant process redevelopment and larger, specialized equipment. | Easily scaled by extending operational time or by parallelizing multiple reactor units ("numbering-up"). |

| Process Efficiency | Can result in lower yields and selectivity due to side reactions. | Often provides higher yields and improved selectivity, leading to less waste. |

| Purification | Typically involves separate, offline workup and purification steps. | Allows for the integration of in-line purification for a streamlined, continuous process. |

Industrial Scalability Considerations in this compound Production

Transitioning the synthesis of this compound to an industrial scale requires a thorough evaluation of several key factors to ensure the process is safe, economically viable, and environmentally responsible.

Raw Material Sourcing and Economics: The primary precursor, N-methylpiperidine, must be available in large quantities at a competitive price. The cost and consistent quality of this starting material are fundamental to the economic feasibility of the entire manufacturing process.

Process Optimization and Control: The optimization of reaction parameters is crucial for maximizing throughput and product quality. This includes selecting an appropriate solvent, controlling the reaction temperature, and optimizing the stoichiometry of the reagents. The implementation of Process Analytical Technology (PAT) can enable real-time monitoring and control, leading to a more robust and efficient process.

Reactor Design and Material Selection: Given the corrosive nature of the reagents and potential byproducts like hydrogen bromide (HBr), the reactors and associated equipment must be constructed from corrosion-resistant materials. Glass-lined steel or specialized alloys such as Hastelloy are often required for batch reactors. For continuous flow production, all components, including pumps, tubing, and fittings, must be chemically compatible with the reaction medium.

Downstream Processing and Purification: The work-up and purification steps must be designed for large-scale operation. This typically involves extraction, distillation, and potentially crystallization to achieve the desired product purity. The efficiency and scalability of these unit operations, as well as the management of waste streams, are critical considerations.

Safety and Environmental Compliance: A comprehensive process hazard analysis (PHA) is essential to identify and mitigate potential risks, such as thermal runaway or the release of toxic materials. The process must comply with all relevant environmental regulations concerning air emissions, wastewater discharge, and solid waste disposal.

Table 2: Industrial Production Considerations

| Factor | Key Considerations |

| Raw Materials | Cost, purity, and supply chain stability of N-methylpiperidine and the brominating agent. |

| Reaction | Optimization of yield, selectivity, and reaction time; efficient thermal management. |

| Equipment | Selection of corrosion-resistant materials; choice between batch and continuous flow reactors. |

| Purification | Scalability and efficiency of separation techniques (distillation, crystallization); waste stream minimization. |

| Safety | Hazard identification and risk mitigation; emergency preparedness and response planning. |

| Economic Viability | Analysis of capital expenditure (CAPEX) and operational expenditure (OPEX). |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 Methylpiperidine

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic substitution reactions involve the replacement of the bromide ion (a good leaving group) by a nucleophile. As a secondary alkyl halide, 2-bromo-1-methylpiperidine can react through either an S_N1 or S_N2 mechanism, depending on the reaction conditions. ulethbridge.calibretexts.org

The choice between S_N1 and S_N2 pathways is a critical aspect of the reactivity of this compound.

S_N2 (Substitution Nucleophilic Bimolecular): This pathway is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgslideshare.net S_N2 reactions are favored by strong, non-sterically hindered nucleophiles and polar aprotic solvents. ulethbridge.calibretexts.org The reaction proceeds with an inversion of stereochemistry at the carbon center. ulethbridge.ca Given that the C2 carbon in this compound is a chiral center, an S_N2 reaction with an enantiomerically pure starting material would yield a product with the opposite configuration.

S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. slideshare.netchemicalnote.comsaskoer.ca This intermediate is then rapidly attacked by a nucleophile. saskoer.ca S_N1 reactions are favored for tertiary alkyl halides and are promoted by polar protic solvents and weak nucleophiles. libretexts.orgmasterorganicchemistry.com For this compound, a secondary halide, this pathway becomes competitive under solvolysis conditions (e.g., in water or ethanol). The secondary carbocation formed is planar, allowing the nucleophile to attack from either face. This results in a mixture of products with both retention and inversion of configuration, often leading to racemization. chemicalnote.commasterorganicchemistry.com

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Kinetics | Unimolecular (Rate = k[Substrate]) slideshare.netmasterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nu]) ulethbridge.caslideshare.net |

| Stereochemistry | Racemization (mixture of inversion and retention) chemicalnote.commasterorganicchemistry.com | Complete Inversion ulethbridge.ca |

The substitution reactions of this compound can be classified based on whether the nucleophile is an external reagent or part of the molecule itself.

Intermolecular Nucleophilic Substitutions: These reactions occur between this compound and an external nucleophile. The vast majority of its substitution reactions fall into this category, such as reactions with sodium hydroxide (B78521) or sodium cyanide. These are classic examples where two separate molecules collide for the reaction to occur. youtube.com

Intramolecular Nucleophilic Substitutions: These reactions, also known as cyclizations, occur when a nucleophilic functional group is present elsewhere in the molecule and can attack the carbon bearing the bromine. This results in the formation of a new ring. For this to occur with this compound, a derivative with a tethered nucleophile would be required. Intramolecular reactions are often kinetically favored over their intermolecular counterparts if they lead to the formation of stable five- or six-membered rings. youtube.com

Nitrogen-containing compounds are effective nucleophiles for substitution reactions with this compound. The products are typically substituted amines. The strength of the nitrogen nucleophile influences the reaction mechanism. rsc.orgrsc.org

| Nucleophile | Formula | Expected Product | Typical Conditions |

| Ammonia | NH₃ | 1-Methylpiperidin-2-amine | S_N2 favored |

| Methylamine | CH₃NH₂ | N,1-Dimethylpiperidin-2-amine | S_N2 favored |

| Azide Ion | N₃⁻ | 2-Azido-1-methylpiperidine | S_N2 favored |

Oxygen-based nucleophiles react with this compound to form alcohols or ethers. Weakly nucleophilic reagents like water promote the S_N1 pathway, while strongly nucleophilic anions favor the S_N2 pathway.

| Nucleophile | Formula | Expected Product | Typical Conditions |

| Water | H₂O | 1-Methylpiperidin-2-ol | S_N1 (solvolysis) |

| Hydroxide Ion | OH⁻ | 1-Methylpiperidin-2-ol | S_N2 favored; E2 competes |

| Methoxide Ion | CH₃O⁻ | 2-Methoxy-1-methylpiperidine | S_N2 favored; E2 competes |

| Acetate Ion | CH₃COO⁻ | 1-Methylpiperidin-2-yl acetate | S_N2 favored |

Sulfur-based nucleophiles are particularly potent and tend to react via the S_N2 mechanism due to their high polarizability. rsc.orgnih.gov Carbon nucleophiles such as cyanide also readily participate in S_N2 reactions.

| Nucleophile | Formula | Expected Product | Typical Conditions |

| Hydrosulfide Ion | HS⁻ | 1-Methylpiperidine-2-thiol | S_N2 favored |

| Thiolate Ion | RS⁻ | 2-(Alkylthio)-1-methylpiperidine | S_N2 favored |

| Cyanide Ion | CN⁻ | 1-Methylpiperidine-2-carbonitrile | S_N2 favored |

Elimination Reactions for Olefin Formation

Elimination reactions are a significant competitive pathway to nucleophilic substitution, particularly when this compound is treated with a strong, sterically hindered base. mgscience.ac.inamazonaws.com The most common mechanism is the E2 (Elimination Bimolecular) pathway.

The E2 reaction is a concerted, single-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. mgscience.ac.inlibretexts.org This mechanism has a strict stereochemical requirement: the beta-hydrogen and the bromine leaving group must be in an anti-periplanar (trans-diaxial in a chair conformation) arrangement for the reaction to proceed efficiently. mgscience.ac.inbits-pilani.ac.in

In this compound, there are beta-hydrogens at both the C3 and C6 positions. Removal of a proton from these positions can lead to two different olefin products.

| Product Name | Structure | Notes |

| 1-Methyl-1,2,3,4-tetrahydropyridine (B14617747) | Double bond between C2 and C3 | Often the major product according to Zaitsev's rule, which favors the formation of the more substituted (more stable) alkene. libretexts.org |

| 1-Methyl-1,2,5,6-tetrahydropyridine | Double bond between C2 and C6 | Formation is dependent on the availability of an anti-periplanar hydrogen at the C6 position. |

The regioselectivity of the elimination (the preference for forming one constitutional isomer over another) is governed by Zaitsev's rule, which predicts that the more highly substituted alkene will be the major product. amazonaws.comlibretexts.org However, if a sterically bulky base (e.g., potassium tert-butoxide) is used, the less sterically hindered proton may be preferentially removed, leading to the Hofmann product (the less substituted alkene). The conformational constraints of the piperidine (B6355638) ring play a decisive role in determining which, if any, beta-hydrogens can achieve the required anti-periplanar geometry with the bromine atom. libretexts.org

E1 and E2 Mechanisms in the Piperidine Ring

Elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, leading to the formation of an enamine product. libretexts.org The operative pathway is highly dependent on the reaction conditions, particularly the strength of the base, the solvent, and the temperature. lumenlearning.com

The E2 mechanism is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the bromine, while simultaneously the C-Br bond cleaves and a double bond forms. ksu.edu.samsu.edu For this reaction to occur, a specific stereoelectronic requirement must be met: the abstracted proton and the leaving group (bromide) must be in an anti-periplanar orientation. ksu.edu.samgscience.ac.in In the context of the piperidine ring, which predominantly exists in a chair conformation, this necessitates that both the beta-proton and the alpha-bromine occupy axial positions. If the bromine atom is in an equatorial position, an E2 reaction is significantly disfavored. The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. msu.edu Strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) favor the E2 pathway.

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the bromide leaving group to form a carbocation intermediate at the C2 position. lumenlearning.com This step is favored by polar, protic solvents that can stabilize the ionic intermediates. In the second, rapid step, a weak base (often the solvent itself) abstracts an adjacent proton to form the double bond. ksu.edu.sa Unlike the E2 mechanism, there is no strict stereochemical requirement for an anti-periplanar arrangement. E1 reactions are typically favored for tertiary alkyl halides but can occur with secondary halides like this compound under appropriate conditions, such as in the absence of a strong base and with heating. lumenlearning.com

| Mechanism | Key Features | Optimal Conditions for this compound |

| E1 | Two-step process via a carbocation intermediate. | Weak base (e.g., ethanol), polar protic solvent, heat. |

| E2 | Single-step (concerted) process. | Strong, bulky base (e.g., KOtBu), less polar solvent. |

Regioselectivity and Stereoselectivity of Elimination Processes

The elimination reaction of this compound can theoretically yield two different regioisomeric products, as proton abstraction can occur from either the adjacent methylene (B1212753) group (C3) or the carbon alpha to the nitrogen (C6).

Regioselectivity refers to the preference for forming one constitutional isomer over another. The outcome is often dictated by the steric bulk of the base employed, leading to either the Zaitsev or Hofmann product. msu.edu

Zaitsev's Rule : Predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. This is typically observed when a small, strong base like sodium ethoxide or hydroxide is used. msu.edu For this compound, abstraction of a proton from C3 would lead to the more substituted enamine, 1-methyl-1,2,3,4-tetrahydropyridine.

Hofmann's Rule : Predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically bulky base, such as potassium tert-butoxide, is used. ksu.edu.sa The large base preferentially abstracts the more sterically accessible proton. In this case, proton abstraction from C6 would yield the less substituted enamine, 1-methyl-1,2,5,6-tetrahydropyridine.

Stereoselectivity in elimination reactions concerns the preferential formation of one stereoisomer. The E2 reaction is highly stereoselective due to the requirement for an anti-periplanar arrangement of the departing proton and leaving group. mgscience.ac.in For an E2 elimination to proceed from this compound, the molecule must adopt a chair conformation where the bromine at C2 and a proton at either C3 or C6 are in axial positions. This conformational requirement dictates which product can form and ensures a high degree of stereochemical control. E1 reactions, proceeding through a planar carbocation intermediate, are generally not stereoselective and can lead to a mixture of stereoisomers if applicable. ksu.edu.sa

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org However, the utility of these reactions with this compound varies significantly depending on the specific coupling methodology, primarily due to its nature as a secondary C(sp³)-hybridized alkyl halide.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile reaction that typically joins an organoboron species (like a boronic acid) with an organic halide or triflate. wikipedia.org While exceptionally effective for aryl and vinyl (sp²) halides, its application to sp³-hybridized alkyl halides, particularly at a secondary carbon, presents challenges. The key steps in the catalytic cycle are oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the product. youtube.com

For secondary alkyl bromides like this compound, the oxidative addition step is often slower than for sp² halides. Furthermore, a competing side reaction, β-hydride elimination, can occur from the alkyl-palladium intermediate, leading to the formation of elimination byproducts instead of the desired coupled product. Despite these challenges, advancements have extended the scope of Suzuki coupling to include some alkyl bromides, often requiring specialized ligands that promote the desired reductive elimination over β-hydride elimination. wikipedia.org

Negishi Coupling Reactions and Related Methodologies

The Negishi coupling, which pairs an organic halide with an organozinc reagent, is notably more effective for C(sp³)-C(sp²) bond formation than many other cross-coupling methods. wikipedia.orgorganic-chemistry.org The higher reactivity of organozinc compounds facilitates the crucial transmetalation step of the catalytic cycle. This makes the Negishi reaction a promising candidate for the functionalization of this compound.

The reaction has been successfully applied to couple secondary alkylzinc halides with a variety of aryl bromides and chlorides, demonstrating its utility in forging challenging C(sp³)-C(sp²) bonds. nih.gov In a potential application to this compound, the reaction would likely involve an organozinc reagent (e.g., Ar-ZnBr) coupling with the piperidine halide in the presence of a palladium or nickel catalyst. wikipedia.orgyoutube.com The choice of ligand is critical to suppress β-hydride elimination and favor the desired cross-coupling product. nih.gov

| Coupling Reaction | Nucleophile | Suitability for this compound | Key Consideration |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Challenging | Slow oxidative addition and competing β-hydride elimination. |

| Negishi | Organozinc (R-ZnX) | High Potential | Well-suited for sp³-hybridized halides; ligand choice is crucial. wikipedia.orgnih.gov |

Heck and Sonogashira Coupling Adaptations

The standard Heck reaction couples an organic halide with an alkene and is generally restricted to sp²-hybridized halides (aryl, vinyl). The mechanism involves migratory insertion of the alkene into a Pd-C(sp²) bond, a step that does not proceed readily with unactivated Pd-C(sp³) bonds. Therefore, the classic Heck reaction is not a viable pathway for this compound.

Similarly, the Sonogashira coupling is a reaction between an organic halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is also overwhelmingly applied to sp² and sp-hybridized halides. libretexts.org The direct Sonogashira coupling of unactivated alkyl halides like this compound is not a standard transformation, although specific catalytic systems for the Sonogashira coupling of unactivated alkyl bromides have been reported as niche applications. organic-chemistry.org For related piperidine systems, Sonogashira couplings have been demonstrated on sp²-hybridized carbons, such as in 4-halo-1,2,3,6-tetrahydropyridines. nih.gov

Reduction and Oxidation Chemistry of this compound

Reduction

The carbon-bromine bond in this compound can be readily reduced to a carbon-hydrogen bond. This transformation effectively removes the halogen and produces 1-methylpiperidine (B42303). Standard methods for the reduction of alkyl halides are applicable here. These include:

Hydride Reduction : Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) can displace the bromide.

Catalytic Hydrogenation : The C-Br bond can be cleaved by hydrogenolysis, using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C), often in the presence of a base to neutralize the HBr byproduct.

Radical Reduction : Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) can also achieve this transformation via a free-radical mechanism.

Oxidation

The this compound molecule has two primary sites susceptible to oxidation: the tertiary nitrogen atom and the carbons alpha to the nitrogen (C2 and C6).

N-Oxidation : The lone pair of electrons on the tertiary nitrogen atom can be oxidized to form an N-oxide. This reaction is commonly achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The product of this reaction would be this compound 1-oxide. google.comacs.org N-oxides of piperidine derivatives are stable compounds with distinct chemical properties. google.com

C-H Oxidation/Dehydrogenation : The C-H bonds at the positions alpha to the nitrogen (C2 and C6) are activated towards oxidation. Dehydrogenation can occur to form an enamine or an iminium ion intermediate. For instance, studies on related N-methylpiperidine derivatives using reagents like mercury(II)-EDTA have shown that oxidation regioselectively forms an iminium function at the tertiary α-carbon atom. researchgate.net In the case of this compound, oxidation at C6 could lead to an iminium salt, which could then be trapped by nucleophiles or participate in further reactions.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed to remove a halogen atom and replace it with a hydrogen atom. In the context of this compound, this process can be achieved through various methods, including catalytic hydrogenation, metal-hydride reduction, and radical-mediated pathways. Dehalogenation is sometimes observed as a competing side reaction in cross-coupling methodologies. nih.gov

Nickel-catalyzed reactions, particularly those involving photoredox catalysis, have shown instances of dehalogenation as a significant byproduct. nih.govrsc.org For example, in nickel/photoredox-catalyzed cross-coupling reactions, the desired coupling product can be accompanied by the dehalogenated piperidine. nih.gov This suggests that the reaction conditions that generate radical intermediates can lead to the abstraction of a hydrogen atom, resulting in the net reduction of the C-Br bond.

Another approach involves the use of organic reductants. While many common reductants can be effective, the choice of reagent is critical to avoid unwanted side reactions. For instance, in certain photoredox systems, the use of α-silyl substituted tertiary amines as organic reductants has been shown to minimize dehalogenation by preventing unwanted protonation processes that can favor the reduction pathway. rsc.org

A summary of potential reductive dehalogenation conditions applicable to halo-piperidines is presented below.

| Method | Catalyst/Reagent | Conditions | Outcome |

| Nickel/Photoredox Catalysis | Ni catalyst, photocatalyst (e.g., Iridium complex) | Visible light, organic reductant | Can lead to dehalogenation as a byproduct rsc.org |

| Catalytic Hydrogenation | Pd/C, H₂ | Pressurized H₂ atmosphere, solvent (e.g., ethanol) | Reduction of C-Br bond |

| Metal Hydride Reduction | Tributyltin hydride (Bu₃SnH), AIBN | Radical initiator, heat or light | Radical-mediated C-H bond formation |

Transformations of the Piperidine Ring under Oxidative Conditions

The piperidine ring in this compound is susceptible to oxidation, which can lead to the formation of various products, including iminium ions, enamines, and lactams. The specific outcome often depends on the oxidant used and the reaction conditions.

A common oxidative pathway for N-methylpiperidines involves dehydrogenation to form an iminium ion. researchgate.net Reagents such as mercury(II)-ethylenediaminetetraacetic acid (Hg(II)-EDTA) can regioselectively generate an iminium function at the tertiary α-carbon atom of the piperidine ring. researchgate.net For this compound, this would involve oxidation at the C6 position, leading to a Δ¹-piperideinium salt. These iminium intermediates are highly reactive and can be trapped by nucleophiles or undergo further transformations.

If the oxidation is more extensive, it can lead to the formation of lactams. For instance, the oxidation of N-methylpiperidine derivatives can yield diastereomeric lactam mixtures. researchgate.net The presence of the bromine atom at the C2 position would influence the regioselectivity and electronic nature of these transformations.

The table below outlines potential oxidative transformations.

| Oxidant | Intermediate/Product | Notes |

| Hg(II)-EDTA | Iminium Ion | Forms regioselectively at the tertiary α-carbon researchgate.net |

| Potassium Permanganate (KMnO₄) | Lactam (e.g., N-methyl-6-oxo-2-bromopiperidine) | Strong oxidizing agent leading to ring oxidation |

| Peroxy Acids (e.g., m-CPBA) | N-oxide | Oxidation occurs at the nitrogen atom |

Ring-Opening and Rearrangement Reactions Involving this compound

Von Braun Tertiary Amine Cleavage Adaptations

The von Braun reaction is a classic method for the cleavage of tertiary amines using cyanogen (B1215507) bromide (BrCN). lookchem.comwikipedia.org When applied to cyclic tertiary amines like this compound, two primary pathways are possible: N-demethylation or cleavage of the piperidine ring. researchgate.net

The reaction proceeds through the formation of a quaternary cyanoammonium bromide intermediate. researchgate.net The subsequent step involves nucleophilic attack by the bromide ion. The regioselectivity of this attack determines the final product.

Path A (N-demethylation): The bromide ion attacks the N-methyl group, leading to the formation of methyl bromide and 2-bromo-1-piperidinecarbonitrile. This pathway is often favored over ring-opening for simple N-alkyl cyclic amines. researchgate.net

Path B (Ring-Opening): The bromide ion attacks one of the α-carbons of the piperidine ring (C2 or C6). Attack at C6 would lead to a ring-opened product, specifically a terminal long-chain bromo-alkyl-cyanamide. researchgate.net The presence of the bromine atom at C2 might sterically hinder attack at that position, potentially favoring attack at C6.

Modern adaptations of this reaction often replace the highly toxic cyanogen bromide with reagents like α-chloroethyl chloroformate (ACE-Cl), which can achieve similar N-dealkylation transformations under milder conditions. wikipedia.org

Mechanistic Aspects of Ring Scission

The mechanism of the von Braun reaction dictates the possibility of ring scission. The key intermediate is the N-cyano-N-methyl-2-bromopiperidinium salt formed after the initial reaction of the amine with cyanogen bromide. wikipedia.orgresearchgate.net

The cleavage of this intermediate is an Sₙ2-type nucleophilic substitution. wikipedia.org The choice of which carbon atom is attacked by the bromide ion depends on several factors, including sterics and the stability of the transition state.

Formation of the Cyanoammonium Salt: The nitrogen atom of this compound acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form a quaternary ammonium (B1175870) salt.

Nucleophilic Attack by Bromide: The displaced bromide ion then acts as a nucleophile.

Attack on the Methyl Group: This leads to N-demethylation, yielding methyl bromide and the cyanamide (B42294) derivative of 2-bromopiperidine (B1612867).

Attack on a Ring Carbon (C6): This results in the cleavage of the C-N bond and the opening of the piperidine ring. The product would be a 1,5-dibromo-substituted hexane (B92381) derivative containing a cyanamide group.

The competition between these pathways is a general feature of the von Braun reaction with cyclic amines. While N-dealkylation is common, ring-opening remains a significant possibility, particularly with more complex ring systems or under specific reaction conditions. researchgate.net

Derivatization of the N-Methyl Group

The N-methyl group of this compound can be removed or transformed through several chemical strategies, a process broadly known as N-dealkylation.

The von Braun reaction , as discussed previously, is a primary method for N-demethylation. researchgate.net The reaction with cyanogen bromide preferentially cleaves the N-methyl bond, replacing it with a cyano group, which can then be hydrolyzed to a secondary amine.

Alternative N-demethylation reagents have been developed to avoid the toxicity of cyanogen bromide. Chloroformates, such as α-chloroethyl chloroformate (ACE-Cl) or ethyl chloroformate, are widely used. The reaction with a chloroformate proceeds through a carbamate (B1207046) intermediate, which is then cleaved (e.g., with methanol) to yield the secondary amine hydrochloride.

A summary of N-demethylation methods is provided below.

| Reagent | Intermediate | Final Product (after workup) | Reference |

| Cyanogen Bromide (BrCN) | N-cyano derivative | 2-bromopiperidine | researchgate.net |

| α-Chloroethyl Chloroformate (ACE-Cl) | Carbamate | 2-bromopiperidine hydrochloride | wikipedia.org |

| Azodicarboxylates (e.g., DEAD) | Adduct | 2-bromopiperidine | researchgate.net |

Stereochemical and Conformational Aspects of 2 Bromo 1 Methylpiperidine

Chirality and Stereoisomerism in 2-bromo-1-methylPiperidine

The structure of this compound contains a stereocenter at the C2 position, the carbon atom to which the bromine atom is attached. This carbon is bonded to four different groups: a hydrogen atom, a bromine atom, the C3 methylene (B1212753) group of the ring, and the ring nitrogen atom (which is part of a larger N-methyl-azacyclohexyl group). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-bromo-1-methylpiperidine and (S)-2-bromo-1-methylpiperidine.

Furthermore, because the molecule is a disubstituted cyclohexane (B81311) analogue, diastereomerism is also possible. The spatial relationship between the C2-bromo group and the N1-methyl group can be described as cis or trans, depending on whether they lie on the same or opposite sides of the ring's average plane. This gives rise to a total of four possible stereoisomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (cis)-2-bromo-1-methylpiperidine | Racemic mixture of (2R, cis) and (2S, cis) enantiomers |

The different stereoisomers will have distinct physical properties (except for enantiomers, which differ only in their interaction with plane-polarized light) and can exhibit different chemical reactivity, particularly in stereoselective reactions.

Conformational Analysis of the Piperidine (B6355638) Ring System

Similar to cyclohexane, the piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. Unlike cyclohexane, the two chair conformations of a substituted piperidine are not necessarily of equal energy. In N-methylpiperidine, the two conformers rapidly interconvert, but the conformation with the N-methyl group in the equatorial position is significantly more stable, by approximately 3.16 kcal/mol, than the one with the axial N-methyl group. wikipedia.org This strong preference is due to the minimization of steric interactions.

In this compound, the conformational equilibrium is determined by the preferences of both the N-methyl and the C2-bromo substituents.

N-Methyl Group: As established, the N-methyl group has a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on C3 and C5 of the ring. wikipedia.org

C2-Bromo Group: The preference for the bromine atom at the C2 position is more complex. Steric considerations (its A-value, or steric bulk) would favor the more spacious equatorial position. However, this steric preference is counteracted by a powerful stereoelectronic factor known as the anomeric effect.

The final conformational equilibrium is a balance between the strong equatorial preference of the N-methyl group and the competing steric and electronic effects governing the position of the C2-bromo substituent.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom in a heterocyclic ring to occupy the axial position, even if this position is more sterically hindered. wikipedia.org In this compound, this effect plays a crucial role.

The stabilization of the axial conformer arises from a hyperconjugation interaction. The non-bonding lone pair of electrons on the ring's nitrogen atom can delocalize into the low-lying antibonding sigma orbital (σ) of the adjacent carbon-bromine bond (n -> σC-Br). nih.gov This orbital overlap is maximized when the nitrogen lone pair and the C-Br bond are anti-periplanar (at a 180° dihedral angle), a geometry that occurs precisely when the bromine atom is in the axial position. This stabilizing interaction is significantly weaker when the bromine is equatorial, as the dihedral angle is approximately 60° (gauche).

Studies on the closely related 2-chloro-1-methylpiperidine have shown that the axial C-Cl bond is longer and its ³⁵Cl Nuclear Quadrupole Resonance (NQR) frequency is anomalously low, which is direct evidence of the polarization of the C-Cl bond by the nitrogen's lone pair via the anomeric effect. osi.lv A similar, and likely stronger, effect is expected for the more polarizable C-Br bond. Therefore, despite the steric bulk of bromine, the axial conformation for the C2-bromo group is significantly stabilized and is expected to be the major contributor to the conformational equilibrium.

Table 2: Factors Influencing Conformational Preferences in this compound

| Substituent | Position | Favored Orientation | Primary Driving Force |

|---|---|---|---|

| N-Methyl | N1 | Equatorial | Steric Hindrance Minimization |

| Bromo | C2 | Axial | Anomeric Effect (n -> σ* Hyperconjugation) |

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions. Both diastereoselective and enantioselective methods are relevant for accessing optically pure or enriched forms of this compound.

Achieving stereocontrol during the introduction of the bromine atom is a key synthetic challenge. The direct radical bromination of 1-methylpiperidine (B42303) is unlikely to be stereoselective. Therefore, strategies often rely on the bromination of unsaturated precursors or substrates with existing stereocenters that can direct the approach of the brominating agent.

One powerful strategy involves the catalytic enantioselective bromocyclization of olefinic amides. This method uses chiral catalysts to induce a cyclization reaction where a bromine atom is added, resulting in enantioenriched 2-substituted 3-bromopiperidines. rsc.org While this produces a 3-bromo derivative, the principle demonstrates a viable pathway for creating chiral bromopiperidines.

Another approach is the diastereoselective bromination of piperidine derivatives that already possess a defined stereochemistry. For example, the treatment of cyclic enaminones derived from piperidin-4-ones with N-bromosuccinimide (NBS) can yield brominated piperidinones. researchgate.net The stereochemical outcome of the bromine addition is dictated by the existing substituents on the ring, which block one face of the molecule and direct the electrophile to the other. Subsequent reduction of the ketone can then lead to the desired 2-bromopiperidine (B1612867) scaffold with a controlled diastereomeric ratio.

Asymmetric Induction in Reactions of Chiral Derivatives

Asymmetric induction refers to the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction at a different, prochiral center, leading to the preferential formation of one stereoisomer over another. In the context of this compound, the carbon atom at the 2-position (C2) is a chiral center. Reactions involving chiral, nonracemic derivatives of this compound can exhibit significant diastereoselectivity due to the influence of this pre-existing stereocenter.

The principle of asymmetric induction in piperidine derivatives is well-established, often utilizing chiral auxiliaries or exploiting existing chirality to guide the stereoselective synthesis of complex structures. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net For a chiral derivative of this compound, the steric and electronic properties of the substituents at the C2 chiral center dictate the facial selectivity of an approaching reagent. For instance, in a nucleophilic addition or an alkylation reaction at a different position on the piperidine ring, the chiral center at C2 will sterically hinder one face of the molecule more than the other. This hindrance forces the incoming reactant to attack from the less hindered face, resulting in the formation of one diastereomer in excess.

Several strategies in asymmetric synthesis rely on this principle:

Chiral Auxiliary-Based Induction: A chiral group can be temporarily attached to the molecule to direct a stereoselective transformation, after which it is removed. researchgate.net

Substrate-Based Induction: The inherent chirality of the substrate, such as the C2 center in this compound, directs the reaction.

Reagent-Based Induction: A chiral reagent is used to differentiate between the two faces of a prochiral center in the substrate.

In the case of a chiral 2-substituted piperidine, the stereochemical outcome is often rationalized by considering the transition state energies. The transition state leading to the major diastereomer is lower in energy because it minimizes unfavorable steric interactions. For example, in reactions involving the formation of a new stereocenter, the pre-existing chiral center can lead to diastereomeric transition states that are not equal in energy, thus favoring the formation of one product. acs.orgrsc.org The efficiency of this induction depends on factors like the nature of the substituent, the reaction conditions, and the distance between the existing chiral center and the reacting center.

Crystallographic Insights into Related Brominated Piperidine Structures

While specific crystallographic data for this compound is not extensively documented in readily available literature, valuable insights can be gained by examining the crystal structures of closely related brominated and N-alkylated piperidine derivatives. X-ray crystallography provides precise information on bond lengths, bond angles, and, crucially, the preferred conformation of the heterocyclic ring in the solid state.

A consistent finding across numerous crystallographic studies of piperidine-containing compounds is the prevalence of a chair conformation for the six-membered ring, as this arrangement minimizes both angle strain and torsional strain. cdnsciencepub.comnih.gov This observation holds true for various substituted and complexed piperidine structures. The introduction of substituents, such as a bromine atom or an N-methyl group, influences the specific geometry and can affect the preference for axial versus equatorial positioning, but the fundamental chair backbone is typically retained.

Analysis of related structures reveals key structural features:

Ring Conformation: In derivatives like 1-(4-Bromophenacyl)-N-methylpiperidinium bromide and N-methyl-N-phenacylpiperidinium salts, the piperidine ring consistently adopts a chair conformation. cdnsciencepub.comjournalagent.com This minimizes steric interactions and is the most stable arrangement.

Substituent Orientation: In N-methylation reactions of substituted piperidines, there is often a kinetic preference for axial attack, while N-phenacylation can favor equatorial attack. cdnsciencepub.com The final orientation of the N-methyl group in this compound would be influenced by the steric bulk of the bromine atom at the adjacent C2 position.

Bond Parameters: The carbon-nitrogen and carbon-carbon bond lengths and angles within the piperidine ring are generally consistent with standard values for sp³-hybridized atoms, although minor distortions can occur to accommodate bulky substituents or crystal packing forces.

The following table summarizes crystallographic data for several related piperidine compounds, highlighting the consistent adoption of the chair conformation.

| Compound Name | Space Group | System | Key Conformation Feature |

| 1-(4-Bromophenacyl)-N-methylpiperidinium bromide journalagent.com | Data not specified | Data not specified | Piperidine ring in chair form. |

| N-Methyl-N-phenacyl-4-methylpiperidinium bromide cdnsciencepub.com | Data not specified | Data not specified | Piperidine ring in chair form. |

| (25R)-2α,6β-dibromospirost-4-en-3-one nih.gov | Data not specified | Data not specified | Ring B (piperidine analogue in steroid) in distorted chair form. |

| 6β-bromocholest-4-en-3-one nih.gov | Data not specified | Data not specified | Ring B (piperidine analogue in steroid) in chair form. |

These related structures strongly suggest that this compound would also adopt a chair conformation in its crystalline state, with the primary stereochemical variables being the (R) or (S) configuration at the C2 center and the relative orientation (axial/equatorial) of the bromine and N-methyl substituents.

Advanced Spectroscopic Elucidation and Structural Analysis for 2 Bromo 1 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

Proton NMR Applications in Isomer Differentiation and Stereochemical Assignment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-bromo-1-methylpiperidine, the piperidine (B6355638) ring can exist in a chair conformation, meaning the bromine atom at the C2 position can be either axial or equatorial, leading to two potential diastereomers.

The chemical shift and multiplicity of the proton at C2 (H2) are highly diagnostic. An axial H2 typically resonates at a higher field (lower ppm) compared to an equatorial H2 due to anisotropic effects. Furthermore, the coupling constants (J-values) between H2 and the adjacent protons on C3 provide critical stereochemical information. An axial H2 will exhibit large axial-axial couplings (J_ax,ax ≈ 8-13 Hz) and smaller axial-equatorial couplings (J_ax,eq ≈ 2-5 Hz) to the C3 protons. Conversely, an equatorial H2 will show only small equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings.

The N-methyl group provides another useful probe, appearing as a singlet typically in the 2.2-2.8 ppm range. Its exact chemical shift can be influenced by the conformation of the ring and the orientation of the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (axial Br) | ~3.2 - 3.6 | ddd | J_ax,ax ≈ 9.0, J_ax,eq ≈ 4.0 |

| H2 (equatorial Br) | ~4.0 - 4.4 | m | Small couplings |

| N-CH₃ | ~2.3 - 2.8 | s | - |

| H6 (equatorial) | ~2.7 - 3.0 | m | - |

| H6 (axial) | ~2.0 - 2.3 | m | - |

Carbon-13 NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. In this compound, six distinct signals are expected, corresponding to the five carbons of the piperidine ring and the one N-methyl carbon.

The carbon atom bonded to the electronegative bromine atom (C2) is significantly deshielded and will appear downfield, typically in the range of 50-60 ppm. The carbons adjacent to the nitrogen atom (C2 and C6) also experience a downfield shift. The N-methyl carbon signal is characteristically found around 40-45 ppm. The remaining ring carbons (C3, C4, C5) will resonate at higher fields (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 50 - 60 |

| C6 | 55 - 65 |

| N-CH₃ | 40 - 45 |

| C3 | 30 - 35 |

| C5 | 25 - 30 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the complete molecular structure, including relative stereochemistry. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A cross-peak between two proton signals indicates that they are spin-coupled, typically through two or three bonds. For this compound, COSY would show correlations between H2 and the H3 protons, H3 with H4, and so on around the piperidine ring, confirming the ring structure. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the one between the N-methyl protons and the ring carbons C2 and C6, confirming the position of the methyl group on the nitrogen and its proximity to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. ijpcbs.comchesci.com For example, in the isomer with an axial bromine, a NOESY cross-peak might be observed between the equatorial H2 and the N-methyl protons, helping to confirm their relative spatial orientation. Such experiments are invaluable for distinguishing between the axial and equatorial conformers. uoa.gr

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). waters.comalgimed.com This allows for the determination of the exact mass and, consequently, the unambiguous elemental formula of the molecular ion. The molecular formula for this compound is C₆H₁₂BrN.

A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximately 1:1 natural abundance. docbrown.info Therefore, the molecular ion will appear as a pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units. HRMS can confirm that the measured mass and isotopic pattern correspond precisely to C₆H₁₂BrN. researchgate.net

Table 3: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₂⁷⁹BrN]⁺ | ⁷⁹Br | 177.0153 |

Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecular structure. For this compound, several characteristic fragmentation pathways are expected.

One common fragmentation is the loss of the bromine atom as a radical (Br•), which would result in a fragment ion at m/z 98.1021 (C₆H₁₂N⁺). Another possibility is the heterolytic cleavage of the C-Br bond. youtube.com

Alpha-cleavage is a dominant fragmentation pathway for amines. libretexts.org This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, cleavage of the C2-C3 bond would be highly favorable, leading to the formation of a stable, resonance-stabilized iminium ion. The resulting fragments would depend on which part retains the charge.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 177/179 | [C₆H₁₂BrN]⁺ (Molecular Ion) |

| 98 | [M - Br]⁺ |

The analysis of these fragments, in conjunction with the molecular ion data from HRMS, provides conclusive evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular vibrations of a compound. For this compound, these methods provide a detailed fingerprint, revealing key structural features and conformational information. The vibrational modes of the piperidine ring, the N-methyl group, and the carbon-bromine bond give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The analysis of the spectra is based on the characteristic vibrational frequencies of specific bonds and functional groups. The primary regions of interest for this compound include C-H stretching, C-H bending, C-C and C-N skeletal vibrations, and the C-Br stretch.

Detailed Research Findings:

C-H Stretching Vibrations: The region between 2800 cm⁻¹ and 3000 cm⁻¹ is dominated by C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the piperidine ring and the N-methyl (N-CH₃) group. Typically, asymmetric and symmetric stretching modes of CH₂ groups in piperidine rings are observed in this area. researchgate.net

Bohlmann Bands: A significant feature in the IR spectra of piperidine derivatives is the presence of "Bohlmann bands," which are a series of absorption bands appearing at a lower frequency than the main C-H stretching bands (typically between 2700 and 2800 cm⁻¹). cdnsciencepub.com The presence of these bands indicates that at least one hydrogen atom on a carbon adjacent to the nitrogen is oriented anti-periplanar (trans) to the nitrogen's lone pair of electrons. cdnsciencepub.comresearchgate.net For this compound, the conformation is heavily influenced by the steric bulk of the bromine atom at the C2 position. This would likely favor a conformation where the nitrogen's lone pair is axial, placing it anti-periplanar to the axial C-H bonds at C2 and C6, which would give rise to observable Bohlmann bands. researchgate.net

C-H Bending Vibrations: The scissoring and bending vibrations of the CH₂ and CH₃ groups are expected to appear in the 1350-1470 cm⁻¹ region. Asymmetric bending of the methyl group is typically observed around 1450 cm⁻¹. researchgate.net

C-Br Stretching Vibration: The stretching vibration of the carbon-bromine bond is a key identifier. This absorption is typically found in the low-frequency region of the IR spectrum, generally between 500 and 750 cm⁻¹. docbrown.infodocbrown.info Its precise position can provide further insight into the local environment of the C-Br bond.

The complementary nature of IR and Raman spectroscopy is crucial. While C-N and C-O bonds with significant dipole moments tend to show strong IR absorptions, the more symmetric C-C and C-S bonds often produce strong signals in Raman spectra. psgcas.ac.inlibretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |

| C-H Stretching | Ring CH₂, N-CH₃ | 2800 - 2975 | IR & Raman | researchgate.netdocbrown.info |

| Bohlmann Bands (C-H Stretching) | α-C-H | 2700 - 2800 | IR | cdnsciencepub.comresearchgate.net |

| CH₂/CH₃ Bending (Scissoring/Asym) | Ring CH₂, N-CH₃ | 1350 - 1470 | IR & Raman | researchgate.net |

| C-N Stretching | Piperidine Ring | 1100 - 1250 | IR | |

| C-Br Stretching | C-Br | 500 - 750 | IR & Raman | docbrown.infodocbrown.info |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., Optical Rotation, Circular Dichroism)

The presence of a stereocenter at the C2 position, which is bonded to four different groups (a hydrogen atom, the C3 methylene group, the ring nitrogen, and a bromine atom), makes this compound a chiral molecule. It exists as a pair of non-superimposable mirror images known as enantiomers, (R)-2-bromo-1-methylpiperidine and (S)-2-bromo-1-methylpiperidine. Chiroptical methods are essential for distinguishing between these enantiomers and quantifying their purity in a sample.

Detailed Research Findings:

Optical Rotation Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Each enantiomer of a chiral substance rotates the plane of polarized light by an equal magnitude but in opposite directions.

Principle: A non-racemic mixture of enantiomers will exhibit a net optical rotation. libretexts.org A sample containing 100% of one enantiomer will have a maximum specific rotation, [α], which is a characteristic physical property of that compound under specific conditions (temperature, solvent, concentration, and wavelength). A racemic mixture (50:50 R and S) has a net rotation of zero.

Enantiomeric Excess (ee) Determination: The enantiomeric excess (ee) of a sample is a measure of its purity, defined as the absolute difference in the mole fractions of the two enantiomers. wikipedia.org The optical purity, determined from the observed rotation, is often used to calculate the ee, as the observed rotation of a mixture is directly proportional to its enantiomeric excess. libretexts.org The formula is:

ee (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100 For example, the related compound (S)-(+)-2-Methylpiperidine has a reported specific rotation of +35°. sigmaaldrich.com While the value for this compound would be different, this illustrates the principle of how a measured rotation can be used to determine enantiomeric purity once the rotation of the pure standard is known.

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Principle: Chiral molecules absorb left and right circularly polarized light to different extents, resulting in a CD spectrum. The two enantiomers of this compound would produce CD spectra that are mirror images of each other, exhibiting opposite signals (known as Cotton effects). researchgate.netrsc.org

Enantiomeric Excess (ee) Determination: The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral substance in the solution. nih.gov By creating a calibration curve with samples of known ee, the enantiomeric excess of an unknown sample can be accurately determined. nih.govnih.gov This method is highly sensitive and can be used to monitor the stereochemical outcome of asymmetric syntheses. nih.govnih.gov

Interactive Data Table: Chiroptical Methods for Enantiomeric Analysis

| Method | Principle | Application for this compound | Reference |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. | Determines enantiomeric excess (ee) by comparing the sample's rotation to that of a pure enantiomeric standard. A racemic mix has 0° rotation. | libretexts.orgwikipedia.org |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | The (R) and (S) enantiomers produce mirror-image spectra. The signal intensity is proportional to the ee, allowing for precise quantification. | rsc.orgnih.govnih.gov |

Computational and Mechanistic Studies of 2 Bromo 1 Methylpiperidine

Quantum Chemical Calculations for Energetics and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies and geometries.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.commdpi.com It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 2-bromo-1-methylpiperidine.

A typical DFT study on this compound would begin with geometry optimization to find the lowest energy conformation (the ground state). This involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For the piperidine (B6355638) ring, this would involve assessing the relative stabilities of the chair, boat, and twist-boat conformations, as well as the axial versus equatorial positions of the bromine and methyl substituents. Studies on related fluorinated and methylated piperidines have shown a strong preference for specific conformations, which are influenced by steric hindrance, hyperconjugation, and electrostatic interactions. d-nb.infonih.gov For instance, research on 2-substituted piperazines found that an axial conformation was often preferred. nih.gov

Key ground state properties that would be calculated include the total energy, dipole moment, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. researchgate.net

Table 1: Illustrative DFT-Calculated Ground State Properties for Conformers of this compound (Note: This data is hypothetical and based on typical values for related compounds.)

| Property | Axial-Br Conformer | Equatorial-Br Conformer |

| Relative Energy (kcal/mol) | 0.00 | +1.5 |

| Dipole Moment (Debye) | 2.1 | 2.5 |

| C-Br Bond Length (Å) | 1.96 | 1.95 |

| N-CH₃ Bond Length (Å) | 1.46 | 1.47 |

This interactive table is for illustrative purposes. The relative energies would determine the most stable conformer.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. ibrahim-sadiek.com While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide more accurate energies and descriptions of electron correlation. acs.org

For this compound, ab initio calculations would be used to refine the geometries and energies obtained from DFT. They are particularly valuable for studying systems where DFT might be less reliable, such as in the precise calculation of reaction barriers. A combined experimental and computational study on various methylpiperidines demonstrated that G3MP2B3, an ab initio-based composite method, provided excellent agreement with experimental enthalpies of formation. acs.orgresearchgate.net Such calculations for this compound would provide benchmark data for its thermodynamic stability.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. d-nb.infosrce.hrscidb.cn MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.